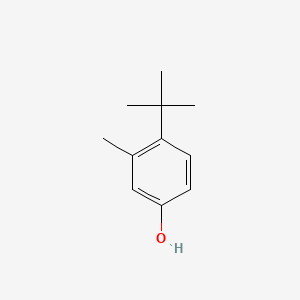

4-tert-butyl-3-methylphenol

Descripción general

Descripción

4-tert-butyl-3-methylphenol, also known as this compound, is an organic compound with the molecular formula C11H16O. It is a derivative of cresol, where the methyl group is substituted with a tert-butyl group. This compound is known for its applications in various industries, including as an antioxidant in the food and polymer industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-3-methylphenol typically involves the alkylation of p-cresol with tert-butyl alcohol. A highly efficient catalyst is necessary for this reaction. One method involves using a deep eutectic solvent (DES) prepared from caprolactam and p-toluenesulfonic acid as the catalyst. The reaction conditions are optimized using response surface methodology, and the catalyst can be recycled with good performance .

Industrial Production Methods

In industrial settings, the alkylation of p-cresol with tert-butyl alcohol is carried out using various catalysts, including solid acids like 12-tungstophosphoric acid supported on neutral alumina. This method provides high conversion rates and selectivity for the desired product under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions

4-tert-butyl-3-methylphenol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its parent phenol.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Friedel-Crafts alkylation and acylation reactions often use catalysts like aluminum chloride or boron trifluoride.

Major Products

The major products formed from these reactions include various substituted phenols and quinones, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antioxidant Applications

One of the primary applications of 4-tert-butyl-3-methylphenol is as an antioxidant in industrial products. It is particularly effective in:

- Petroleum Products : When added to motor fuels, lubricating oils, and greases, it enhances the oxidative stability of these materials. For example, a study demonstrated that adding this compound to cracked gasoline increased the oxygen stability induction period from 114 minutes to 168 minutes .

- Plastics and Polymers : It is used as a stabilizer in the production of various plastics and synthetic resins, preventing degradation due to heat and light exposure.

Industrial Applications

The compound is also utilized in several industrial processes:

- Manufacturing of Phenolic Resins : It serves as a raw material in creating phenolic resins used in adhesives, coatings, and composite materials. These resins are valued for their durability and resistance to heat.

- Rubber Industry : In rubber manufacturing, this compound acts as an antioxidant that protects rubber from aging and degradation caused by environmental factors .

Pharmaceutical Intermediates

This compound has potential applications in the pharmaceutical industry as a chemical intermediate. It can be used to synthesize various pharmaceutical compounds, including thymol, which possesses antiseptic properties . The versatility of this compound allows for modifications that can lead to the development of new therapeutic agents.

Case Study 1: Antioxidant Efficacy

A study evaluated the effectiveness of this compound as an antioxidant in food products. The results indicated that incorporating this compound significantly reduced oxidation rates in fatty acids compared to control samples lacking antioxidants. This finding underscores its potential for enhancing shelf life and safety in food preservation.

Case Study 2: Polymer Stabilization

In another investigation focused on polymer degradation, researchers found that adding this compound to polyvinyl chloride (PVC) significantly improved thermal stability. The treated PVC exhibited less discoloration and mechanical property loss after prolonged exposure to elevated temperatures compared to untreated samples.

Mecanismo De Acción

The mechanism of action of 4-tert-butyl-3-methylphenol primarily involves its antioxidant properties. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are related to the inhibition of oxidative stress and lipid peroxidation .

Comparación Con Compuestos Similares

Similar Compounds

P-Cresol: A simpler phenol derivative without the tert-butyl group.

2,6-Di-tert-butyl-p-cresol: Another antioxidant with two tert-butyl groups, providing higher steric hindrance and stability.

4-tert-Butylphenol: Similar structure but lacks the methyl group on the aromatic ring.

Uniqueness

4-tert-butyl-3-methylphenol is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity. This makes it particularly effective as an antioxidant in various applications, offering a combination of stability and reactivity that is not found in simpler phenol derivatives .

Propiedades

Número CAS |

1333-13-7 |

|---|---|

Fórmula molecular |

C11H16O |

Peso molecular |

164.24 g/mol |

Nombre IUPAC |

4-tert-butyl-3-methylphenol |

InChI |

InChI=1S/C11H16O/c1-8-7-9(12)5-6-10(8)11(2,3)4/h5-7,12H,1-4H3 |

Clave InChI |

JKINPMFPGULFQY-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)O)C(C)(C)C |

SMILES canónico |

CC1=C(C=CC(=C1)O)C(C)(C)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

2219-72-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

p-t-Butyl-m-cresol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.